Cas no 79-31-2 (2-Methylpropanoic acid)

It is mainly used to synthesize isobutyrate products, such as methyl isobutyrate \ propyl ester \ isoamyl ester \ benzyl ester, etc., and can be used as food flavor, as well as pharmaceutical, organic synthesis, solvent, leather deashing, disinfectant.
2-Methylpropanoic acid structure
2-Methylpropanoic acid structure
2-Methylpropanoic acid
79-31-2
C4H8O2
88.1051216125488
MFCD00002658
34170
6590

2-Methylpropanoic acid Properties

Names and Identifiers

    • 2-Methylpropanoic acid
    • 2-Methylpropionic acid
    • ISO-BUTYRIC AID
    • Dimethyl acetic acid
    • Methyl propionic acid
    • Natural Isobutyric Acid
    • Isobutyric Acid
    • Isobutanoic acid
    • IsopropylforMic acid
    • 2-Methylpropanoic acid (ACI)
    • Isobutyric acid (8CI)
    • 2-Methyl-1-propanoic acid
    • 2-Propanecarboxylic acid
    • 67: PN: WO2021258073 SEQID: 68 claimed sequence
    • Dimethylacetic acid
    • i-Butyric acid
    • iso-Butyric acid
    • Isobutyrates
    • Isopropylformic acid
    • MeSH ID: D058610
    • NSC 62780
    • α-Methylpropanoic acid
    • α-Methylpropionic acid
    • Isobutyrate
    • 996-30-5
    • 79-31-2
    • iso-C3H7COOH
    • isobutyric acid
    • alpha-isobutyric acid
    • alpha-methylpropanoic acid
    • 2,2-dimethylacetic acid
    • isobutyric acid anion
    • 2-METHYL-PROPIONIC ACID
    • Isobutanoate
    • 2-methylpropanoate
    • 2-methylpropionate
    • Isobuttersaeure
    • alpha-methylpropionic acid
    • methylpropanoate
    • ISOBUTYRIC ACID
    • 2-methylpropanoic acid, ion(1-)
    • iPrCO2 anion
    • 2-Methylpropionsaeure
    • Isobutyrat
    • i-butyrate
    • +Expand
    • MFCD00002658
    • KQNPFQTWMSNSAP-UHFFFAOYSA-N
    • 1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)
    • O=C(C(C)C)O
    • 635770

Computed Properties

  • 88.05240
  • 1
  • 2
  • 1
  • 88.05243
  • 6
  • 56.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.8
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 0.72700
  • 37.30000
  • 5155
  • n20/D 1.393(lit.)
  • 210 g/L (20 ºC)
  • 153-154 °C(lit.)
  • −47 °C (lit.)
  • 1.5 mmHg ( 20 °C)
  • Fahrenheit: 131 ° f < br / > Celsius: 55 ° C < br / >
  • 2222 | ISOBUTYRIC ACID
  • 618g/l
  • Colorless liquid with pungent smell. [1]
  • 2.3 (500g/l, H2O, 25℃)
  • Insoluble in water, miscible in ethanol, ether, chloroform, glycerol, propylene glycol, etc. [15]
  • 4.84(at 20℃)
  • 0.95 g/mL at 25 °C(lit.)

2-Methylpropanoic acid Security Information

  • GHS07 GHS07
  • NQ4375000
  • 1
  • 3
  • S23-S36/37/39
  • III
  • III
  • R21/22
  • 3
  • Xn Xn
  • UN 2529 3/PG 3
  • H302,H312
  • P280
  • dangerous
  • room temp
  • III
  • 10-21/22-34
  • Warning
  • Yes
  • 1.6-7.3%(V)
  • 3
  • 13

2-Methylpropanoic acid Customs Data

  • 2915600000
  • China Customs Code:

    2915600000

    Overview:

    HS:2915600000 butyrate\Valeric acid, its salts and esters VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2915600000 butanoic acids and pentanoic acids and their salts and esters VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Methylpropanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB48321-500mg
Isobutyric acid
79-31-2 95%
500mg
$55.00 2024-04-19
abcr
AB177820-500 ml
Isobutyric acid, 99%; .
79-31-2 99%
500 ml
€56.00 2024-04-16
Cooke Chemical
A4979112-5ML
Isobutyric acid , StandardforGC
79-31-2 ≥99.5%(GC)
5ml
RMB 70.40 2023-09-07
Enamine
EN300-19272-0.05g
2-methylpropanoic acid
79-31-2 95%
0.05g
$19.0 2023-11-13
Life Chemicals
F2191-0099-0.25g
2-methylpropanoic acid
79-31-2 95%+
0.25g
$18.0 2023-11-21
TRC
I781005-1g
Isobutyric Acid
79-31-2
1g
$ 81.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L04038-100ml
Isobutyric acid, 99%
79-31-2 99%
100ml
¥294.00 2023-03-02
BAI LING WEI Technology Co., Ltd.
DRE-C14395500-250mg
Isobutyric acid
79-31-2
250mg
¥ 551 2022-04-26
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0681330335- 100ml(玻瓶)
2-Methylpropanoic acid
79-31-2 98.5%
100ml
¥ 49.4
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I103524-1g
2-Methylpropanoic acid
79-31-2 ,>99.5%(GC)
1g
¥209.90 2023-09-02

2-Methylpropanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Methyl oleate ,  Oxygen Catalysts: Cobalt oxide Solvents: Acetonitrile ;  6 h, 1 atm, 25 °C
Reference
Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolites
Li, Chenhao; et al, Green Chemistry, 2022, 24(16), 6200-6214

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen ;  24 h, 12 bar, rt → 120 °C
Reference
One-step solvent-free aerobic oxidation of aliphatic alcohols to esters using a tandem Sc-Ru-MOF catalyst
Feng, Tingkai; et al, Green Chemistry, 2022, 24(4), 1474-1480

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Triethylamine ,  Aluminum chloride Solvents: Dichloromethane ;  2 d, rt
1.1 Catalysts: Triethylamine ,  Aluminum chloride Solvents: Dichloromethane ;  2 d, rt
Reference
Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactionsDisproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactions
Sharifi, Sina ; et al Sharifi, Sina ; et al, Monatshefte fuer Chemie, 2021, 152(7), 803-808

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
Reference
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (chelate resin-supported) ,  Diaion CR 20 Solvents: Methanol-d4 ;  24 h, rt
Reference
Development of chelate resin-supported palladium catalysts for chemoselective hydrogenation
Monguchi, Yasunari; Ichikawa, Tomohiro; Nozaki, Kei; Kihara, Kensuke; Yamada, Yuuko; et al, Tetrahedron, 2015, 71(37), 6499-6505

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  0 °C
1.2 Reagents: Trichloroisocyanuric acid ,  Sodium bromide Catalysts: Tempo ;  20 min, 0 °C; 0 °C → rt; 3 h, rt
1.3 Solvents: Isopropanol ;  rt
1.4 Reagents: Sodium carbonate Solvents: Water ;  rt
1.5 Solvents: Ethyl acetate ;  rt
1.6 Reagents: Hydrochloric acid Solvents: Water
Reference
Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation
De Luca, Lidia; Giacomelli, Giampaolo; Masala, Simonetta; Porcheddu, Andrea, Journal of Organic Chemistry, 2003, 68(12), 4999-5001

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  3 h, 30 °C
Reference
Organocatalyzed Aerobic Oxidation of Aldehydes to Acids
Dai, Peng-Fei; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2019, 21(5), 1393-1396

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; Shang, Zhen-Peng; Zha, Gao-Feng; Chen, Xiao-Qing; Bukhari, Syed Nasir Abbas; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
Reference
1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids
Reed, John H.; Cramer, Nicolai, ChemCatChem, 2020, 12(17), 4262-4266

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Poly(vinylpyrrolidone) ,  Phosphorus oxychloride Solvents: Acetonitrile ,  Water ;  1 h, 45 °C
Reference
Polyvinylpyrrolidone-supported hydroperoxide for selective oxidation of aldehydes to carboxylic acids and sulfides to sulfoxides
Lakouraj, Moslem Mansour; Aghajani, Bahareh; Mokhtary, Masoud, Phosphorus, 2010, 185(12), 2393-2401

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, bis[μ-(acetato-κO:κO′)][[μ-(acetato-κO:κO′)]dia… Solvents: Acetonitrile
Reference
Liquid-phase oxygenation of hydrocarbons with molecular oxygen catalyzed by Fe2Ni-substituted Keggin-type heteropolyanion
Mizuno, Noritaka; Nozaki, Chika; Hirose, To-oru; Tateishi, Masaki; Iwamoto, Masakazu, Journal of Molecular Catalysis A: Chemical, 1997, 117(1-3), 159-168

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Perfluorobutyl iodide ;  21 h, rt
Reference
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
Wang, Rui; Xie, Kai-jun; Fu, Qiang; Wu, Min; Pan, Gao-feng; et al, Organic Letters, 2022, 24(10), 2020-2024

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (complexes with tannin grafted onto micelle-templated silica) Solvents: Methanol ;  270 min, 1 MPa, 30 °C
Reference
Liquid phase hydrogenation of olefins using heterogenized ruthenium complexes as high active and reusable catalyst
Huang, Xin; Wu, Hao; Liao, Xuepin; Shi, Bi, Catalysis Communications, 2010, 11(5), 487-492

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  20 min, rt
1.2 Reagents: Methanol
Reference
Rapid chemoselective deprotection of benzyl esters by nickel boride
Khurana, Jitender M.; Arora, Reema, Synthesis, 2009, (7), 1127-1130

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ,  Nickel dichloride Solvents: Dichloromethane ,  Water ;  5 min; 2 h, 0 °C; 2 h, rt
Reference
An Efficient and Practical System for the Catalytic Oxidation of Alcohols, Aldehydes, and α,β-Unsaturated Carboxylic Acids
Grill, Joseph M.; Ogle, James W.; Miller, Stephen A., Journal of Organic Chemistry, 2006, 71(25), 9291-9296

2-Methylpropanoic acid Raw materials

2-Methylpropanoic acid Preparation Products

2-Methylpropanoic acid Suppliers

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